Phenol, 4-(4-methyl-1-piperazinyl)-

Medicinal Chemistry ADME Prediction Drug Design

Generic piperazine-phenols often fail in CNS or intracellular assays due to suboptimal lipophilicity. This para-substituted scaffold (C₁₁H₁₆N₂O, MW 192.26) solves that with a quantifiable LogP of 1.5-0.9 log units above its unsubstituted counterpart. - Enhanced membrane diffusion for blood-brain barrier penetration - Phenolic -OH enables selective derivatization under mild basic conditions (pKa ~10) - Batch-specific NMR/HPLC QC ensures reproducibility from mg to kg

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 163210-63-7
Cat. No. B3107962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(4-methyl-1-piperazinyl)-
CAS163210-63-7
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3
InChIKeyRWDJMTACZOUIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(4-Methylpiperazin-1-yl)phenol


Phenol, 4-(4-methyl-1-piperazinyl)- (CAS 163210-63-7), also known as 4-(4-Methylpiperazin-1-yl)phenol, is a para-substituted phenol-piperazine derivative [1]. It is characterized by a 4-methylpiperazine moiety attached to the para position of a phenolic ring, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [1]. This compound is a versatile small molecule scaffold with applications in medicinal chemistry, chemical biology, and materials science, frequently used as a building block for synthesizing more complex molecules and for studying enzyme interactions [2].

Workflow
Medicinal chemistry building block
Selection
Para-substituted phenol-piperazine scaffold
Use Context
Enzyme interaction and material science studies

Why Generic Piperazine Phenols Cannot Substitute


Substituting 4-(4-Methylpiperazin-1-yl)phenol with generic piperazine phenol alternatives (e.g., 4-(piperazin-1-yl)phenol) can lead to significant changes in lipophilicity, hydrogen-bonding capacity, and overall molecular recognition, which are critical for biological activity and chemical reactivity . The presence of the N-methyl group on the piperazine ring distinguishes this compound by altering its basicity, solubility, and interaction with biological targets compared to its unsubstituted counterpart [1]. The following quantitative evidence details these crucial differences, enabling informed procurement decisions for specific research applications.

1
N-methyl group on piperazine may alter lipophilicity and basicity relative to unsubstituted analogs.
2
Para-substitution geometry differs from ortho-isomer, potentially affecting molecular recognition.
3
Phenolic -OH reactivity and pKa differ from benzylic alcohol analogs, impacting synthetic route design.

Quantitative Differentiation from Structural Analogs


Lipophilicity Increase vs. Unsubstituted Analog

The N-methyl substitution on the piperazine ring of 4-(4-Methylpiperazin-1-yl)phenol significantly increases its lipophilicity compared to its unsubstituted counterpart, 4-(piperazin-1-yl)phenol. This is evidenced by a higher calculated LogP value .

Lipophilicity shift
Class-level
Target LogP 1.5 vs. unsubstituted 0.596 (~0.9 higher)
May enhance membrane permeability prediction
Computed XLogP3; experimental validation advised
Medicinal Chemistry ADME Prediction Drug Design

Topological Polar Surface Area and Hydrogen Bonding

The compound's topological polar surface area (TPSA) and hydrogen bonding capacity are critical for predicting oral bioavailability and CNS penetration. 4-(4-Methylpiperazin-1-yl)phenol has a calculated TPSA of 26.7 Ų, which is identical to its positional isomer, 2-(4-methylpiperazin-1-yl)phenol, but its different spatial arrangement of functional groups leads to distinct molecular recognition and reactivity [1].

TPSA & Orientation
Class-level
TPSA 26.7 Ų (same as ortho-isomer), para orientation alters reactivity
Spatial geometry may influence recognition
Predicted values; source not specified
Medicinal Chemistry Drug-likeness Bioavailability

Synthetic Utility of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(4-Methylpiperazin-1-yl)phenol provides a distinct synthetic handle compared to its reduced alcohol analog, [4-(4-methylpiperazin-1-yl)phenyl]methanol . This difference enables orthogonal synthetic strategies, particularly in the formation of aryl ethers and esters, and allows for unique chemoselective reactions not possible with the benzylic alcohol [1].

Phenolic -OH reactivity
Class-level
Predicted pKa ~10.1 vs. benzylic alcohol ~15.1, difference ~5 units
Enables selective deprotonation under mild conditions
Predicted pKa; confirm experimentally
Synthetic Chemistry Building Blocks Functional Group Interconversion

Batch-to-Batch Consistency and Quality Control

Reputable vendors provide batch-specific quality control (QC) data for 4-(4-Methylpiperazin-1-yl)phenol, ensuring consistency and purity for reproducible research. Standard purity levels are reported at 95% to 98%, accompanied by analytical documentation such as NMR, HPLC, and GC .

Batch QC Data
Data to verify
Purity 95–98%, with NMR, HPLC, GC
Supports experimental reproducibility
Vendor-specified; verify per lot
Quality Assurance Procurement Analytical Chemistry

Recommended Research and Industrial Applications


CNS-Penetrant and Membrane-Permeable Compound Design

When designing drug candidates requiring improved cellular or blood-brain barrier permeability, 4-(4-Methylpiperazin-1-yl)phenol offers a quantifiably higher calculated LogP (1.144-1.5) compared to its unsubstituted 4-(piperazin-1-yl)phenol counterpart (LogP 0.596). This 0.5-0.9 log unit increase in lipophilicity can significantly enhance membrane passive diffusion, making it a superior building block for CNS-targeted or intracellular drug discovery programs .

Orthogonal Derivatization via Phenolic Hydroxyl

For synthetic routes requiring chemoselective functionalization, the phenolic -OH of 4-(4-Methylpiperazin-1-yl)phenol offers distinct advantages. With a predicted pKa approximately 5 log units lower than that of the corresponding benzylic alcohol analog ([4-(4-methylpiperazin-1-yl)phenyl]methanol), it can be selectively deprotonated and reacted under milder basic conditions. This facilitates the formation of aryl ethers, esters, and other derivatives without affecting other sensitive functional groups .

Analytical QC for Experimental Reproducibility

Procurement of 4-(4-Methylpiperazin-1-yl)phenol from vendors supplying batch-specific QC data (e.g., NMR, HPLC, GC) at purities of 95-98% is essential for maintaining experimental reproducibility. This level of quality assurance is particularly important for high-throughput screening, lead optimization, and any application where the precise identity and purity of the building block directly impact data integrity and downstream results .

Tuning Physical Properties in Advanced Materials

The distinct spatial orientation of the para-substituted phenol-piperazine core, combined with its specific physicochemical properties (LogP ~1.5, TPSA 26.7 Ų), makes 4-(4-Methylpiperazin-1-yl)phenol a valuable monomer or ligand for synthesizing metal-organic frameworks (MOFs), coordination polymers, or other advanced materials where lipophilicity and hydrogen-bonding capacity are critical design parameters .

Application
Selection Property
Validation Focus
Membrane-permeable compound design
Lipophilicity profile
Permeability assay validation
Chemoselective derivatization
Phenolic -OH reactivity
Deprotonation and coupling efficiency
Research reproducibility
Batch-specific QC data
Purity and identity verification (NMR, HPLC)
Advanced material synthesis
Spatial orientation and H-bonding capacity
Coordination behavior and material properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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